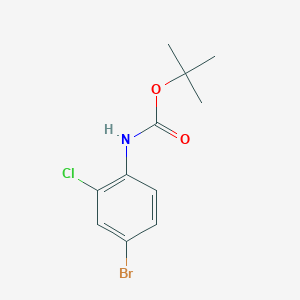

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .

Synthesis Analysis

The synthesis of Tert-butyl (4-bromo-2-chlorophenyl)carbamate involves several steps. The process includes the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate as starting materials . The reaction is facilitated by the use of benzenesulfinic acid sodium salt and formic acid . The product is then purified and used in subsequent reactions .Molecular Structure Analysis

The molecular structure of Tert-butyl (4-bromo-2-chlorophenyl)carbamate is characterized by the presence of a carbamate group attached to a tert-butyl group and a phenyl ring substituted with bromo and chloro groups . The molecular weight of the compound is 306.59 .Physical And Chemical Properties Analysis

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of N-Boc-Protected Anilines

Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Creation of Tetrasubstituted Pyrroles

The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.

Development of Aromatic Compounds

It is involved in reactions at the benzylic position, which is a key step in the synthesis of complex aromatic compounds . These reactions are fundamental in creating molecules with potential applications in drug development and organic electronics.

Research in Analytical Chemistry

Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is used in analytical chemistry for the development of chromatographic methods and mass spectrometry analysis . This aids in the identification and quantification of various substances within a sample.

Biopharma Production

In biopharmaceutical production, this compound can be employed in the synthesis of intermediates and active pharmaceutical ingredients (APIs) . Its role in the creation of protected intermediates is vital for the development of new drugs.

Controlled Environment and Cleanroom Solutions

The compound’s applications extend to controlled environment and cleanroom solutions, where it is used in the synthesis of materials that require a high degree of purity . This is essential for industries where contamination control is critical, such as semiconductor manufacturing and biotechnology.

Advanced Battery Science

In the field of advanced battery science, Tert-butyl (4-bromo-2-chlorophenyl)carbamate could be explored for the synthesis of electrolyte components or as a precursor for materials with electrochemical applications .

Safety and Environmental Research

Lastly, the compound is significant in safety and environmental research, where it may be used to study the degradation of chemical compounds and their impact on the environment .

Safety and Hazards

The safety information for Tert-butyl (4-bromo-2-chlorophenyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-2-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEJPTJXEPYWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625080 |

Source

|

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330794-09-7 |

Source

|

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)